N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide
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Overview
Description
“N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted phenylthiazole, the thiazole ring can be constructed through cyclization reactions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.
Attachment of the Acetamide Group: The acetamide group can be attached through amide bond formation, often using reagents like acyl chlorides or anhydrides.
Final Coupling with m-Tolyloxy Group: The final step involves coupling the thiazole derivative with the m-tolyloxy group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones, especially at the thiazole ring.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.
Acetamide Derivatives: Compounds like N-phenylacetamide, N-methylacetamide.
Uniqueness
“N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide” is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-7-6-10-17(11-14)24-13-19(23)21-12-18-15(2)22-20(25-18)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPVQRLRKURBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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